

Genetic Variants of DPP10: A Technical Guide to Disease Association and Molecular Function

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Abstract

Dipeptidyl-peptidase 10 (DPP10) is a unique, non-enzymatic member of the serine protease family that has emerged as a significant modulator of cellular excitability and a genetic risk factor for a spectrum of complex diseases. Unlike its enzymatic relatives, DPP10's primary function is the regulation of voltage-gated potassium (Kv) channels, specifically the Kv4-based channels responsible for A-type currents. Genetic association studies, from initial positional cloning to large-scale genome-wide association studies (GWAS), have consistently linked single nucleotide polymorphisms (SNPs) and other variants in the DPP10 gene to respiratory, neurodevelopmental, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the genetic evidence, molecular mechanisms, and experimental methodologies used to investigate the role of DPP10 in disease, serving as a resource for researchers and professionals in drug development.

Introduction: DPP10 at the Intersection of Genetics and Physiology

Dipeptidyl-peptidase 10 (DPP10), encoded by the DPP10 gene on human chromosome 2, is a single-pass type II membrane protein.[1] A critical distinction from other dipeptidyl peptidases is the absence of a conserved serine residue in its catalytic domain, rendering it proteolytically inactive in mammals.[2][3] Its physiological significance stems from its role as an auxiliary

subunit for voltage-gated potassium channels.[4][5] By binding to Kv4 channel alpha-subunits, DPP10 profoundly alters their trafficking, cell surface expression, and biophysical gating properties.[1][3][6] These channels are fundamental in shaping the action potential and regulating neuronal and muscular excitability.[7][8]

The genetic association of DPP10 with asthma was one of the first to be identified through positional cloning and has since been validated in numerous populations and by GWAS.[1][2][9] This has expanded to include other respiratory conditions like aspirin-exacerbated respiratory disease (AERD) and general lung function.[2][10][11] Furthermore, evidence has implicated DPP10 variants in neurological conditions, including Autism Spectrum Disorder (ASD) and Alzheimer's disease, highlighting its importance in the central nervous system.[5][8][12][13]

Disease Associations: Genetic Evidence and Quantitative Data

Genetic research has identified several DPP10 variants associated with an increased risk for various diseases. The following tables summarize the key quantitative data from prominent association studies.

Respiratory Diseases

DPP10 is one of the most consistently replicated susceptibility genes for asthma and related phenotypes across different ethnic populations.[1][2][14]

Table 1: Association of DPP10 Variants with Asthma and Related Traits

SNP	Population	Associated Phenotype(s)	P-value	Odds Ratio (OR) / Beta	Reference
rs10208402	Han Chinese	Total IgE levels, Peripheral Eosinophil Percentage	0.0003, 0.0023	N/A (Quantitative)	[14]
rs1430090	Han Chinese	Forced Expiratory Volume in 1s (FEV1)	0.048	N/A (Quantitative)	[14]
rs17048175	Korean	Aspirin-Exacerbated Respiratory Disease (AERD)	Significant	Not Specified	[10]
rs11693320	Multiple (GWAS)	Forced Vital Capacity (FVC) (interaction with DHA)	9.4×10^{-9} (combined)	-161.0 ml (per A allele)	[11]
rs958457	VDAART & COPSAC	Childhood Atopy (interaction with plasma n-3 PUFA)	0.007, 0.01	N/A (Interaction)	[15]
rs1516311	VDAART & COPSAC	Childhood Atopy (interaction with plasma n-3 PUFA)	0.003, 0.02	N/A (Interaction)	[15]

rs1367180	VDAART & COPSAC	Childhood Atopy (interaction with dietary n-3 PUFA)	0.009, 0.004	N/A (Interaction)	[15]
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VDAART: Vitamin D Antenatal Asthma Reduction Trial; COPSAC: Copenhagen Prospective Studies on Asthma in Childhood; n-3 PUFA: Omega-3 Polyunsaturated Fatty Acid; DHA: Docosahexaenoic Acid.

Neurological and Neurodevelopmental Disorders

The role of DPP10 in regulating neuronal excitability provides a strong biological basis for its association with brain-related disorders.

Table 2: Association of DPP10 Variants with Neurological Disorders

Variant Type	Population/Study	Associated Phenotype(s)	Key Findings	Reference
Rare Copy Number	Mixed (ASD Cohort)	Autism Spectrum Disorder (ASD)	Enriched for exon-disrupting duplications in cases vs. controls (P=0.029)	[5]
Abnormal Expression	Post-mortem Brain	Alzheimer's Disease (AD) & other Tauopathies	Increased truncated DPP10 fragments in AD brains; co-localization with neurofibrillary tangles.	[8][12]

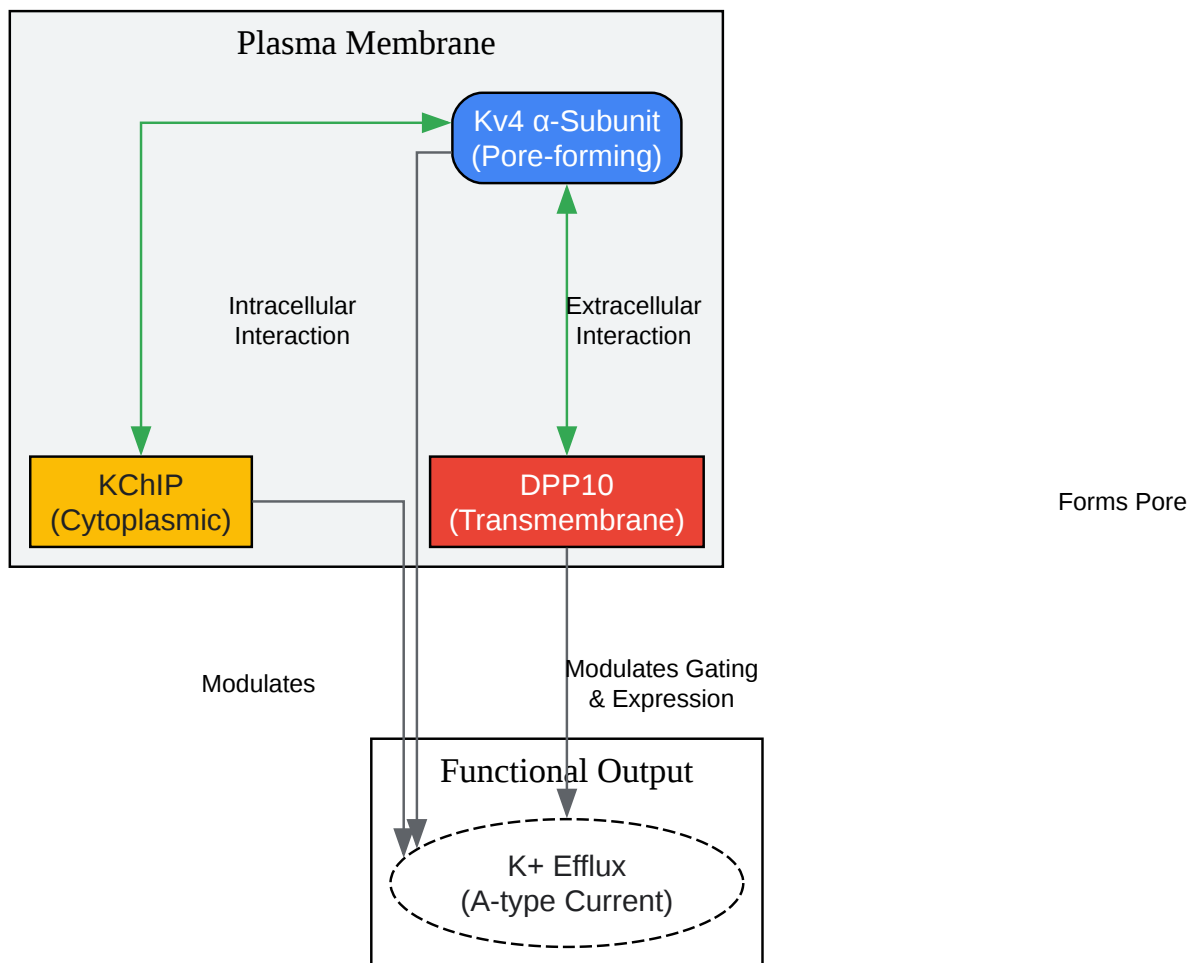
Molecular Function and Signaling Pathways

DPP10 functions as a crucial auxiliary subunit of the Kv4 channel complex, which typically includes the pore-forming Kv4 α -subunit and another auxiliary subunit, the K-channel interacting protein (KChIP). This ternary complex is the primary molecular basis for the somatodendritic A-type potassium current (ISA) in neurons.

The key functions of DPP10 in this complex include:

- **Promoting Channel Trafficking:** Facilitates the movement and cell surface expression of Kv4 channels.[\[16\]](#)
- **Modulating Gating Kinetics:** Significantly alters the biophysical properties of the channel, including accelerating its inactivation kinetics.[\[6\]](#)[\[7\]](#) Different splice variants of DPP10 (e.g., DPP10a, DPP10c, DPP10d) can differentially regulate these properties, providing a mechanism for tissue-specific tuning of neuronal excitability.[\[6\]](#)[\[7\]](#)

The diagram below illustrates the composition of the Kv4 channel complex.



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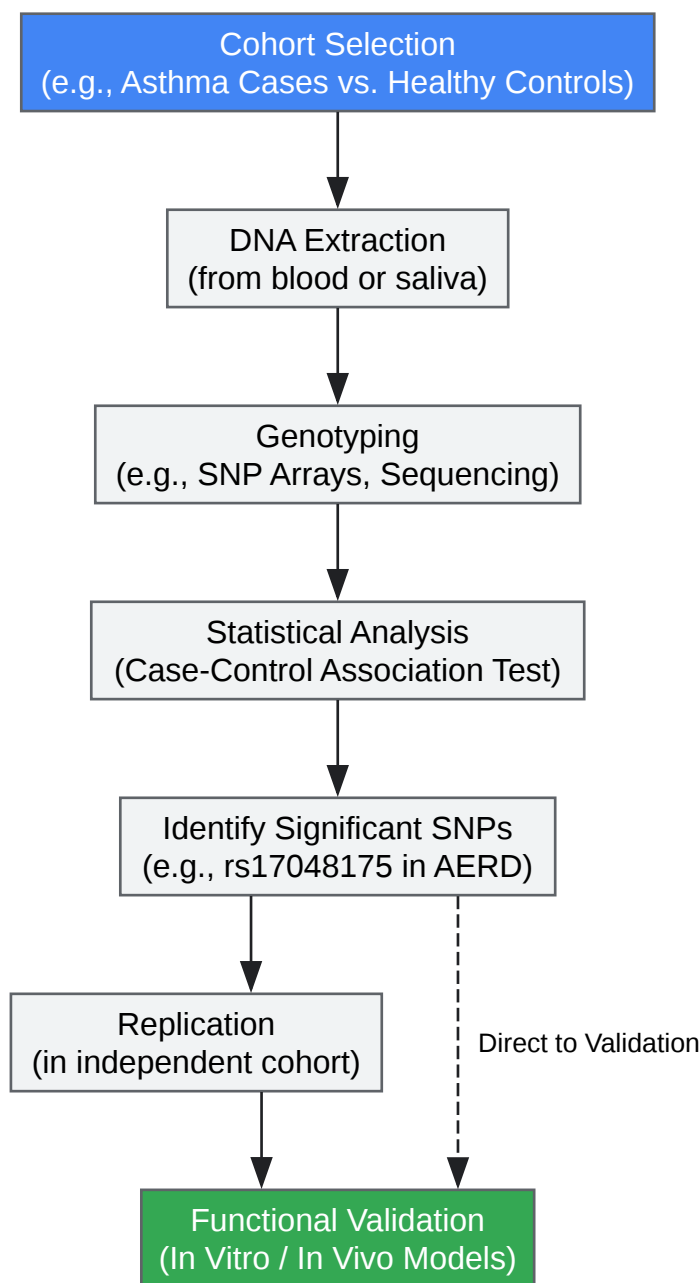
Caption: DPP10 as a core component of the Kv4 potassium channel complex.

Experimental Protocols and Methodologies

Investigating the role of DPP10 variants requires a multi-disciplinary approach, combining human genetic studies with functional validation in model systems.

Genetic Association Studies

A typical workflow for identifying disease-associated variants is outlined below.



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Caption: Workflow for a candidate gene association study.

Protocol: Case-Control Association Study

- Cohort Recruitment: Recruit a well-defined cohort of cases (e.g., 274 patients with AERD) and controls (e.g., 272 aspirin-tolerant asthmatics and 99 healthy individuals), ensuring appropriate matching for age, sex, and ethnicity.[10]

- **Genotyping:** Extract genomic DNA from peripheral blood leukocytes. Genotype selected SNPs using a validated platform, such as the Affymetrix Genome-Wide Human SNP array or targeted TaqMan SNP Genotyping Assays.[10]
- **Statistical Analysis:** Use logistic regression to test for association between SNP genotypes and disease status, adjusting for potential confounders. Calculate odds ratios (ORs) and 95% confidence intervals to determine the effect size of the risk allele. A p-value < 0.05 is typically considered statistically significant.

Functional Characterization of Variants

Functional studies are crucial to elucidate the biological mechanism linking a genetic variant to a disease phenotype.

Protocol: Electrophysiological Recording in Xenopus Oocytes This method is used to assess the impact of DPP10 variants on potassium channel function.

- **cRNA Preparation:** Synthesize capped cRNAs for the human Kv4 channel, KChIP, and the different DPP10 variants (wild-type vs. mutant) from linearized plasmid DNA templates.
- **Oocyte Microinjection:** Harvest and prepare *Xenopus laevis* oocytes. Microinject the oocytes with specific combinations of cRNAs (e.g., Kv4.2 + KChIP3 + DPP10a).[7]
- **Two-Electrode Voltage Clamp (TEVC):** After 2-4 days of incubation, perform TEVC recordings to measure the macroscopic ionic currents.
- **Data Analysis:** Use voltage protocols to elicit channel activation and inactivation. Analyze the current traces to determine key biophysical properties, such as the time course of inactivation, the voltage-dependence of activation, and current density. Compare these properties between channels co-expressed with wild-type DPP10 versus a variant of interest.

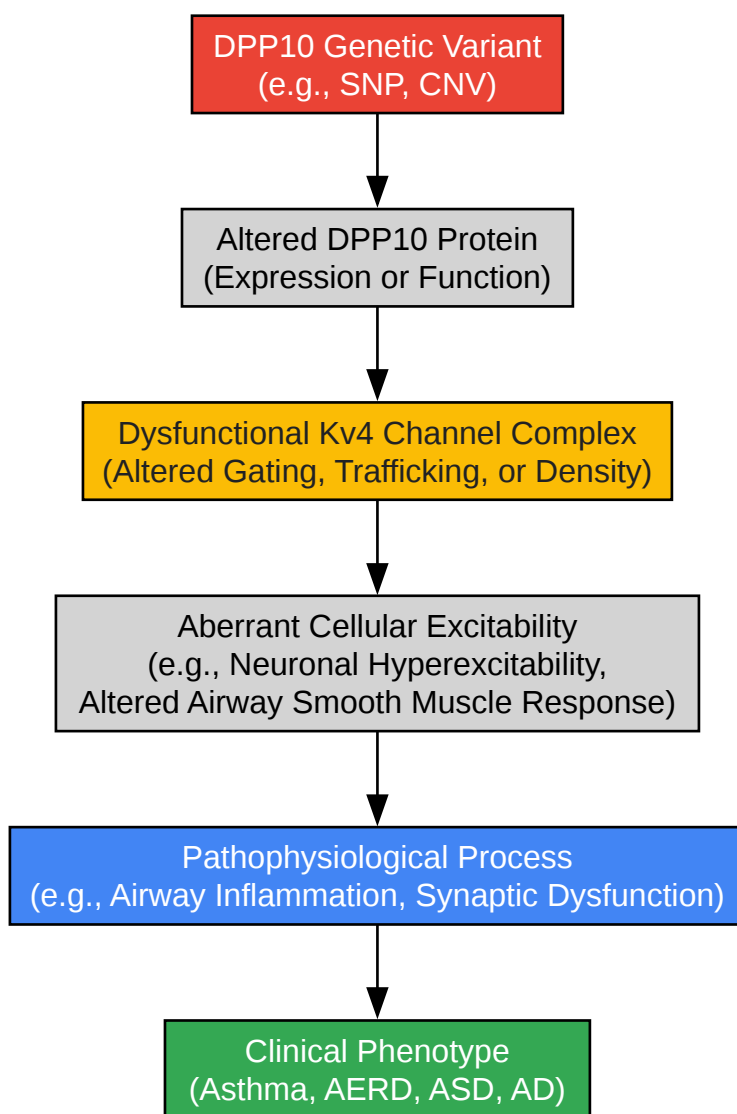
Protocol: In Vitro Gene Knockdown in Human Airway Cells This protocol assesses the cellular role of DPP10 in a disease-relevant cell type.

- **Cell Culture:** Culture human bronchial epithelial cells (e.g., BEAS-2B cell line).

- **siRNA Transfection:** Transfect cells with small interfering RNA (siRNA) specifically targeting DPP10 mRNA or a non-targeting control siRNA.
- **Stimulation and Analysis:** After achieving sufficient knockdown (verified by qPCR or Western blot), stimulate the cells with an inflammatory cytokine (e.g., IL-1 β).^[2]
- **Endpoint Measurement:** Measure the release of asthma-related cytokines and chemokines (e.g., IL-6, IL-8) into the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA). A significant difference in cytokine release between DPP10-knockdown and control cells indicates a functional role for DPP10 in the inflammatory response.^[2]

Logical Framework: From Gene Variant to Clinical Phenotype

The accumulated evidence allows for the construction of a logical pathway from a genetic change in DPP10 to the manifestation of a clinical disease.



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Caption: The causal chain from a DPP10 genetic variant to disease.

Conclusion and Future Directions for Drug Development

The consistent association of DPP10 variants with respiratory and neurological diseases, combined with its well-defined molecular function, makes it an intriguing target for therapeutic intervention. For drug development professionals, several avenues warrant exploration:

- **Modulators of DPP10-Kv4 Interaction:** Developing small molecules or biologics that can either enhance or inhibit the interaction between DPP10 and Kv4 channels could offer a

novel way to tune cellular excitability. A compound that stabilizes a protective conformation of the complex could be beneficial in asthma, whereas one that corrects aberrant channel function might be relevant for neurological disorders.

- **Targeting Downstream Pathways:** Since DPP10 variants can lead to altered inflammatory responses in the airways, targeting the specific cytokines or pathways dysregulated by DPP10 dysfunction may provide a more focused anti-inflammatory strategy for a genetically-defined subset of asthma patients.[2]
- **Biomarker Development:** DPP10 genotypes, such as rs17048175 for AERD, could be developed into biomarkers to stratify patients, predict disease severity, or identify individuals most likely to respond to a targeted therapy.[10]

Future research should focus on functionally characterizing more disease-associated variants, understanding the role of different DPP10 splice forms in specific tissues, and developing high-fidelity animal models that recapitulate the effects of human DPP10 mutations.[1] Such efforts will be critical in translating the wealth of genetic data into novel and effective therapies.

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